molecular formula C22H40N8O11S B14247245 L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine CAS No. 494846-87-6

L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine

Cat. No.: B14247245
CAS No.: 494846-87-6
M. Wt: 624.7 g/mol
InChI Key: PJNKUDOZXCSTSC-LZXPERKUSA-N
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Description

L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine is a peptide compound composed of six amino acids: cysteine, serine, asparagine, and lysine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products Formed

    Disulfide Bonds: Formed during oxidation of cysteine residues.

    Free Thiol Groups: Result from the reduction of disulfide bonds.

    Modified Peptides: Result from amino acid substitution reactions.

Scientific Research Applications

L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. The serine and asparagine residues can participate in hydrogen bonding and other interactions, affecting the peptide’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-alanine: Similar structure but with alanine instead of serine.

    L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-threonine: Similar structure but with threonine instead of serine.

Uniqueness

L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple serine residues allows for extensive hydrogen bonding, while the cysteine residue enables disulfide bond formation, contributing to the peptide’s stability and functionality.

Properties

CAS No.

494846-87-6

Molecular Formula

C22H40N8O11S

Molecular Weight

624.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C22H40N8O11S/c23-4-2-1-3-11(18(36)30-15(8-33)22(40)41)26-19(37)12(5-16(25)34)27-20(38)14(7-32)29-21(39)13(6-31)28-17(35)10(24)9-42/h10-15,31-33,42H,1-9,23-24H2,(H2,25,34)(H,26,37)(H,27,38)(H,28,35)(H,29,39)(H,30,36)(H,40,41)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI Key

PJNKUDOZXCSTSC-LZXPERKUSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)N

Origin of Product

United States

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